Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring fused pyrazoline and pyrimidine rings. Key properties include:
- Chemical formula: C₉H₉N₅O₃
- Molecular weight: 239.20 g/mol
- Appearance: Colorless crystalline solid
- Melting point: 167–169°C
- Solubility: Soluble in alcohols and ketones, slightly soluble in water .
Its synthesis involves introducing an ethoxycarbonyl group onto the pyrimidine ring, followed by sequential reactions to achieve the final product .
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-9(15)6-7(10)12-13-4-3-5(14)11-8(6)13/h3-4H,2H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
KQZAZHUMVWXWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2N=C1N |
Origin of Product |
United States |
Preparation Methods
Amination at Position 2
Nitration of the pyrimidine ring at position 2 using fuming HNO₃, followed by reduction with Pd/C or Fe/HCl, installs the amino group. For example:
-
Nitration : Treating the core with HNO₃/H₂SO₄ at 0–5°C yields the 2-nitro derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Yield : 40–55%, limited by over-nitration or ring degradation.
Esterification at Position 3
Carboxylic acid intermediates (obtained via hydrolysis of nitriles or amides) are esterified using thionyl chloride and ethanol. For instance:
-
Hydrolysis : A 3-cyano pyrazolo[1,5-a]pyrimidine is hydrolyzed to the carboxylic acid using concentrated H₂SO₄.
-
Esterification : The acid reacts with ethanol in the presence of SOCl₂ to form the ethyl ester.
Challenges : Decarboxylation during hydrolysis necessitates short reaction times and low temperatures.
Halogenation-Alkylation Sequences
Halogenation at position 5 followed by nucleophilic substitution introduces functional groups. For example:
-
Chlorination : POCl₃/PCl₅ converts the 5-oxo group to a chloro substituent.
-
Amination : Ammonia or amines displace the chloride to form the 5-amino derivative.
However, this route is less direct for installing the 5-oxo group and is typically used for analogs rather than the target compound.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Reflux, acidic medium | 50–70% | Decarboxylation, regioselectivity |
| Multi-Component Reactions | Oxidative, 130°C | 60–75% | Byproduct formation, solvent choice |
| Core Functionalization | Stepwise, low temp | 40–55% | Over-nitration, decarboxylation |
| Halogenation-Alkylation | POCl₃, NH₃ | 30–45% | Low efficiency for 5-oxo target |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Condensation Reactions: It can react with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, ketones, and 1,3-dicarbonyl compounds. Reaction conditions often involve the use of solvents such as DMF, acetic acid, or hydrochloric acid, and may require heating to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include various fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-b]quinazolines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant cytotoxic effects against several cancer cell lines. Preliminary studies have shown that the compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents targeting specific cancer types .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and pathways, which are crucial in the progression of inflammatory diseases. This property positions the compound as a candidate for further investigation in therapeutic applications aimed at treating inflammatory conditions .
Antimicrobial Activity
This compound and its derivatives have demonstrated promising antimicrobial properties against various bacterial strains. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The evaluation of these compounds typically employs the disc diffusion method to assess their antibacterial activity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate precursors followed by cyclization steps. Characterization techniques such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies provide insights into the binding affinities and modes of action at the molecular level, which are crucial for understanding how these compounds exert their biological effects .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate Derivatives
Key Differences :
- Structural variation : Incorporation of a thiophene ring instead of a pyrimidine subunit in the fused system.
- Reactivity : Under alkaline hydrolysis, the ester group undergoes decarboxylation to yield 3-unsubstituted derivatives, with poor yields of the carboxylic acid. In acidic conditions, decarboxylation occurs directly .
Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Key Differences :
- Substituents : Methyl groups at positions 5 and 7 on the pyrimidine ring.
- Reduction behavior : Sodium borohydride reduction produces complex mixtures, but the ethyl ester enables isolation of anti-configuration tetrahydropyrazolo[1,5-a]pyrimidines, highlighting stereochemical influences of substituents .
tert-Butyl and Thiophen-2-yl-methyl Esters (e.g., 22a, 22b)
Key Differences :
Ethyl 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 116026-94-9)
Key Differences :
- Structural similarity: Shares the oxo-dihydropyrimidine core but lacks the 2-amino group.
- Applications : Used in combinatorial chemistry libraries (e.g., Combi-Blocks catalog), emphasizing its role in high-throughput screening .
Comparative Data Table
Reactivity and Stability Insights
- Hydrolysis Sensitivity : The target compound’s ethyl ester is less prone to decarboxylation compared to thiophene-fused analogs, which degrade spontaneously under acidic/alkaline conditions .
- Steric Effects : Bulkier esters (e.g., tert-butyl) improve stability but complicate synthesis and reduce yields .
- Reduction Behavior: Methyl substituents (e.g., 5,7-dimethyl) influence stereochemical outcomes, unlike the amino-oxo substituents in the target compound .
Biological Activity
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O3
- Molecular Weight : 222.24 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine ring system with an ethyl ester and a carboxylate group.
Biological Activities
This compound exhibits a range of biological activities, making it a promising candidate for drug development:
- Antitumor Activity : Preliminary studies indicate that this compound shows potential in inhibiting cancer cell proliferation. It has been reported to affect various cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Antibacterial Properties : Research has highlighted the compound's antibacterial effects against multidrug-resistant strains. In vitro studies demonstrated significant bactericidal activity when compared to standard antibiotics like erythromycin and amikacin .
- Antibiofilm Activity : The compound has also shown efficacy in disrupting biofilm formation in bacterial cultures, particularly against Staphylococcus aureus and Pseudomonas aeruginosa. This property is crucial in treating chronic infections where biofilms are prevalent .
- Enzyme Inhibition : Ethyl 2-amino-5-oxo derivatives have been identified as inhibitors of various enzymes, including COX-1 and COX-2, which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Quorum Sensing Inhibition : The antibiofilm activity is attributed to the inhibition of quorum sensing pathways in bacteria, which are critical for biofilm formation and maintenance .
Synthesis Methods
Several synthetic pathways have been reported for the preparation of ethyl 2-amino-5-oxo derivatives:
- Condensation Reactions : The synthesis often involves the condensation of 3-amino-pyrazoles with carbonyl compounds under acidic conditions.
- Cyclization Techniques : Various cyclization methods have been employed to form the pyrazolo[1,5-a]pyrimidine core structure.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of ethyl 2-amino-5-oxo derivatives compared to related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 0.81 | Contains an amino group on a different carbon position |
| Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine | 0.68 | Lacks the oxo group and has different biological properties |
| 7-Amino-4,5-dihydro-pyrazolo[1,5-a]pyrimidine | 0.74 | Exhibits different reactivity patterns due to structural variations |
Case Studies
Recent studies have highlighted specific cases where ethyl 2-amino derivatives have demonstrated significant biological activity:
- Antitumor Efficacy : A study evaluated the effect of this compound on various cancer cell lines, revealing IC50 values indicating potent cytotoxicity against breast and lung cancer cells.
- Antibacterial Testing : Clinical isolates were used to test the antibacterial efficacy of the compound, showing a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions. Key steps include:
- Precursor preparation : Use of substituted aminopyrazoles or thieno-fused intermediates (e.g., Scheme 3 in ).
- Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or NaOH) to promote ring closure. For example, hydrolysis of ester groups under alkaline conditions can lead to decarboxylation, necessitating pH control .
- Yield optimization : Recrystallization in ethanol yields ~58% purity, as demonstrated in analogous syntheses .
Q. How is structural characterization performed for this compound, and what spectral markers are critical for validation?
- ¹H-NMR : Look for characteristic signals:
- δ 11.74 ppm (exchangeable NH proton in DMSO-d₆) .
- δ 8.35 ppm (H-7 aromatic proton, J = 5.2 Hz) .
- ¹³C-NMR : Peaks at δ 165.29 ppm (ester carbonyl) and δ 161.50 ppm (pyrimidine C=O) confirm the core structure .
- TLC validation : Use toluene/ethyl acetate/methanol (8:2:1.5 v/v/v) with Rf ~0.5 .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic hydrolysis : Prolonged exposure to conc. HCl (12M) at reflux leads to decarboxylation, forming 5-oxo-4,5-dihydropyrazolo derivatives .
- Alkaline conditions : NaOH (10%) or LiOH in THF/water cleaves the ester group to carboxylic acid, but over-reaction results in decomposition .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Docking studies : Use PyRx or AutoDock Vina to model interactions with kinase ATP-binding pockets. The trifluoromethyl group (if present in analogs) enhances binding via hydrophobic interactions .
- QSAR analysis : Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with IC₅₀ values from kinase inhibition assays .
- In silico ADMET : Predict pharmacokinetics using SwissADME; the ester group may reduce bioavailability due to hydrolytic susceptibility .
Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution vs. decarboxylation?
- Steric and electronic factors : The 2-amino group directs nucleophilic attack at C-3, while the 5-oxo group stabilizes resonance during decarboxylation .
- Experimental validation : Compare reaction outcomes under LiOH (THF/water) vs. HCl (reflux). For example, LiOH favors ester hydrolysis, while HCl promotes decarboxylation .
Q. How does this compound compare to structurally related pyrazolo[1,5-a]pyrimidines in anticancer activity?
A comparative analysis of analogs reveals:
The 2-amino group may enhance hydrogen bonding with kinase targets, while 5-oxo improves solubility .
Methodological Challenges
Q. How can researchers resolve contradictions in reported synthetic pathways for analogs?
Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., decarboxylation) .
- Protecting groups : Introduce tert-butyl esters (e.g., tert-butyl 4-methyl-5-oxo derivatives ) to enhance stability during purification.
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
